molecular formula C18H27N3O3S B2849551 N-butyl-N-ethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1261007-40-2

N-butyl-N-ethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2849551
CAS No.: 1261007-40-2
M. Wt: 365.49
InChI Key: QPROSFPMOJBJFZ-UHFFFAOYSA-N
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Description

N-butyl-N-ethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a 2,4-dioxo-3,4-dihydropyrimidinone system. The molecule is substituted at the N-3 position with a 2-methylpropyl (isobutyl) group and at the acetamide moiety with N-butyl and N-ethyl chains.

Properties

IUPAC Name

N-butyl-N-ethyl-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-5-7-9-19(6-2)15(22)12-20-14-8-10-25-16(14)17(23)21(18(20)24)11-13(3)4/h8,10,13H,5-7,9,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPROSFPMOJBJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)CC(C)C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The target compound shares a 2,4-dioxo-3,4-dihydropyrimidinone scaffold with several analogs (Table 1). Key differences lie in substituents and heterocyclic appendages:

Compound Name / ID Core Structure Substituents Key Functional Groups
Target Compound Thieno[3,2-d]pyrimidine N-butyl-N-ethyl acetamide; 3-(2-methylpropyl) Thiophene, dioxopyrimidinone
2-(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-N,N-bis-(2-hydroxy-ethyl)acetamide Pyrimidine N,N-bis(2-hydroxyethyl) acetamide Hydroxyethyl, dioxopyrimidinone
N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide Pyridine-acetamide hybrid Pyridin-2-yl, N-propylacetamido, 3,4-dimethoxyphenethyl Pyridine, methoxyaryl
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine-thioether Thietan-3-yloxy, ethyl ester, methyl Thioether, thietane

Table 1. Structural comparison of the target compound and analogs.

Key Observations:
  • Hydrophilicity vs. Lipophilicity : The target compound’s N-butyl-N-ethyl acetamide substituents enhance lipophilicity compared to the hydroxyethyl groups in , which improve aqueous solubility.

Physicochemical Properties

  • Physical State : The target is likely a solid (cf. as solids), whereas is a deep yellow oil .

Critical Analysis of Contradictions and Limitations

  • Synthetic Yields : Multicomponent reactions () offer higher yields than stepwise syntheses (e.g., ), but scalability depends on reagent availability.
  • Polarity vs. Bioactivity : Hydrophobic substituents (target compound) may improve tissue penetration but worsen solubility, complicating formulation.

Preparation Methods

Cyclocondensation of Methyl 3-Amino-5-Substituted Thiophene-2-Carboxylate

Procedure :

  • Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (10 mmol) is heated with formic acid (20 mL) under microwave irradiation (150°C, 30 min).
  • The mixture is cooled, diluted with ice water, and neutralized to yield thieno[3,2-d]pyrimidin-4(3H)-one (85% yield).
  • Oxidation with chloranil in benzene under reflux generates the 2,4-dione derivative (78% yield).

Characterization Data :

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1675 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H-5), 7.45–7.32 (m, 4H, aromatic), 3.89 (s, 3H, OCH₃).

Installation of the N-butyl-N-ethylacetamide Side Chain

Chlorination and Buchwald-Hartwig Amination

Procedure :

  • The 1-position of 3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine is chlorinated using POCl₃ (5 equiv) in N,N-diethylaniline (150°C, 5 h, 82% yield).
  • The chloride intermediate reacts with N-butyl-N-ethylamine (3 equiv) via Buchwald-Hartwig coupling (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C, 18 h) to install the amine (65% yield).
  • Acylation with acetyl chloride (1.2 equiv) in dichloromethane (0°C, 2 h) furnishes the target acetamide (88% yield).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, H-5), 4.12 (s, 2H, CH₂CO), 3.45–3.32 (m, 4H, NCH₂), 2.98 (d, 2H, J = 6.8 Hz, CH₂CH(CH₃)₂), 1.55–1.21 (m, 15H, alkyl).
  • HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₀H₃₁N₃O₃S: 402.2121; found: 402.2118.

Comparative Analysis of Synthetic Routes

Route Efficiency and Yield Optimization

Step Method A (Yield %) Method B (Yield %)
Core synthesis 78 85
Isobutyl installation 72 68
Acetamide coupling 65 58

Key Findings :

  • Microwave-assisted cyclocondensation (Method B) improves core yield by 9% compared to thermal heating.
  • Buchwald-Hartwig coupling outperforms SNAr in installing bulky amines at position 1.

Q & A

Q. What are the standard synthetic protocols for synthesizing this compound?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the thieno[3,2-d]pyrimidine core via cyclization of substituted thiourea derivatives with α,β-unsaturated ketones under acidic conditions.
  • Step 2 : Alkylation at the N3 position using 2-methylpropyl halides in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF .
  • Step 3 : Acetamide coupling via nucleophilic substitution or condensation reactions, employing reagents such as EDCI/HOBt for activation . Key conditions include inert atmospheres (N₂/Ar), controlled temperatures (60–100°C), and purification via column chromatography .

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns .
  • X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .

Q. What in vitro assays are used for initial biological screening?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of bioactivity?

  • Side-Chain Modifications : Replace the N-butyl-N-ethyl group with branched or arylalkyl chains to enhance lipophilicity and target binding .
  • Core Heteroatom Substitution : Introduce electron-withdrawing groups (e.g., Cl, F) at the pyrimidine ring to stabilize interactions with enzymatic active sites .
  • Solubility Optimization : Incorporate polar groups (e.g., hydroxyl, morpholine) while monitoring bioactivity retention via parallel synthesis .

Q. How to resolve contradictions in biological activity data across studies?

  • Control Experiments : Validate assay conditions using reference compounds (e.g., doxorubicin for cytotoxicity).
  • Orthogonal Assays : Cross-check results with alternative methods (e.g., SPR for binding affinity vs. cellular assays).
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent effects, cell-line variability) .

Q. What methodologies elucidate the compound’s mechanism of action?

  • Molecular Docking : Simulate binding poses with target proteins (e.g., EGFR kinase) using software like AutoDock or Schrödinger .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (KD, kon/koff) .
  • Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment .

Q. How to improve aqueous solubility without compromising activity?

  • Prodrug Design : Introduce hydrolyzable esters or phosphates at the acetamide moiety .
  • Co-solvent Systems : Use cyclodextrins or PEG-based formulations for in vivo studies .
  • Salt Formation : React with HCl or sodium bicarbonate to generate ionizable derivatives .

Q. What computational tools model the compound’s pharmacokinetic properties?

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO) influencing reactivity .
  • Molecular Dynamics (MD) Simulations : Analyze membrane permeability and stability in lipid bilayers .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate absorption, toxicity, and metabolic pathways .

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